molecular formula C8H5Cl2FO B1374639 1-(4,5-Dichloro-2-fluorophenyl)ethanone CAS No. 1286734-89-1

1-(4,5-Dichloro-2-fluorophenyl)ethanone

Cat. No. B1374639
M. Wt: 207.03 g/mol
InChI Key: NLCLBCVKLGWCFE-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl2FO . It is a solid or liquid substance and is used in various chemical reactions due to its unique structure.


Synthesis Analysis

The synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone involves several steps. The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III . The compound of formula IV CF3-C(O)-R2 (IV), wherein R2 is halogen, hydroxyl, C1-C4 alkoxy, (di-C1-C4 alkyl)amino, OC(O)CF3, phenoxy or OM1; wherein M1 is Lithium, Magnesium, Sodium or Potassium; is then reacted to a compound of formula V .


Molecular Structure Analysis

The molecular structure of 1-(4,5-Dichloro-2-fluorophenyl)ethanone is characterized by the presence of dichloro and fluoro groups attached to the phenyl ring, and an ethanone group . The InChI code for this compound is 1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 .


Physical And Chemical Properties Analysis

1-(4,5-Dichloro-2-fluorophenyl)ethanone has a molecular weight of 261.00 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 259.9418827 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
    • Methods : The methods involve synthesizing various scaffolds of indole for screening different pharmacological activities .
    • Results : The results have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Medicinal Importance of Pyrimidine

    • Application : Pyrimidine derivatives have been very well known for their therapeutic applications. Many pyrimidine derivatives have been developed as chemotherapeutic agents and are widely used .
    • Methods : The methods involve synthesizing various pyrimidine derivatives for screening different pharmacological activities .
    • Results : The results have shown that pyrimidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Preparation of 1-(3,5-Dichloro-4-Fluoro-Phenyl)-2,2,2-Trifluoro-Ethanone

    • Application : This compound is an important intermediate for the preparation of pesticidally active isoxazoline-substituted benzamides .
    • Methods : The synthesis involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R 1 M 2 X (III), with a compound of formula IV CF 3 -C (O)-R 2 (IV) .
    • Results : The result is the production of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone .
  • Treatment of Parasitic Infections

    • Application : Crystalline forms of 1-(5’-(5-(3,5-dichloro-4-fluorophenyl)-5… are used in compositions and methods for treating parasitic infections or infestations in animals .
    • Methods : The methods involve administering the crystalline forms to an animal in need thereof .
    • Results : The results include the effective treatment of parasitic infections or infestations in animals .
  • Electrophilic Aromatic Substitution

    • Application : This is a general method used in organic chemistry to synthesize various aromatic compounds .
    • Methods : The key step involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
    • Results : The result is a substitution product of benzene, C6H5X, is formed .
  • Preparation of 3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline

    • Application : This compound is a key intermediate for the preparation of hexahydropyrimidines .
    • Methods : The synthesis involves using 5-bromo-1,2,3-trichlorobenzene as a starting material .
    • Results : The result is the production of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline .

properties

IUPAC Name

1-(4,5-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCLBCVKLGWCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dichloro-2-fluorophenyl)ethanone

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